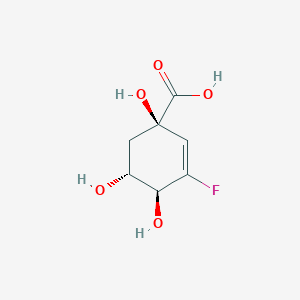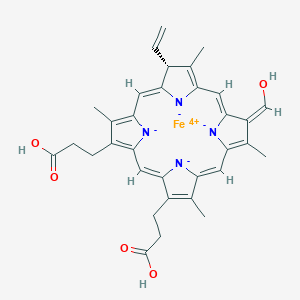
2-Formyl-protoporphryn IX
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-protoporphyrin IX is a derivative of protoporphyrin IX, a crucial intermediate in the biosynthesis of heme, chlorophyll, and other tetrapyrrole compounds. This compound is characterized by the presence of a formyl group at the 2-position of the protoporphyrin IX structure. It plays a significant role in various biological and chemical processes due to its unique structural and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-protoporphyrin IX typically involves the formylation of protoporphyrin IX. One common method is the Vilsmeier-Haack reaction, where protoporphyrin IX is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction is carried out under controlled conditions to ensure the selective formylation at the 2-position .
Industrial Production Methods: Industrial production of 2-Formyl-protoporphyrin IX often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the purification of the product through techniques such as column chromatography and recrystallization to obtain high-purity 2-Formyl-protoporphyrin IX suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Formyl-protoporphyrin IX undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group under specific conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: 2-Carboxy-protoporphyrin IX
Reduction: 2-Hydroxymethyl-protoporphyrin IX
Substitution: Various substituted protoporphyrin IX derivatives depending on the nucleophile used.
Scientific Research Applications
2-Formyl-protoporphyrin IX has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heme analogs and derivatives.
Biology: It serves as a model compound for studying heme biosynthesis and degradation pathways.
Medicine: It is investigated for its potential use in photodynamic therapy (PDT) for cancer treatment due to its photosensitizing properties.
Industry: It is utilized in the development of dyes and pigments for various industrial applications
Mechanism of Action
The mechanism of action of 2-Formyl-protoporphyrin IX involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Formyl-protoporphyrin IX can be compared with other similar compounds such as:
Protoporphyrin IX: The parent compound without the formyl group.
2-Hydroxymethyl-protoporphyrin IX: A reduced form of 2-Formyl-protoporphyrin IX.
2-Carboxy-protoporphyrin IX: An oxidized form of 2-Formyl-protoporphyrin IX.
Uniqueness: 2-Formyl-protoporphyrin IX is unique due to its specific formyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C33H32FeN4O5 |
|---|---|
Molecular Weight |
620.5 g/mol |
IUPAC Name |
3-[(1Z,4Z,8Z,9Z,13R,14Z)-18-(2-carboxyethyl)-13-ethenyl-8-(hydroxymethylidene)-3,7,12,17-tetramethyl-13H-porphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+) |
InChI |
InChI=1S/C33H32N4O5.Fe/c1-6-20-16(2)26-13-31-23(15-38)19(5)25(37-31)11-24-17(3)21(7-9-32(39)40)29(35-24)14-30-22(8-10-33(41)42)18(4)27(36-30)12-28(20)34-26;/h6,11-15,20,38H,1,7-10H2,2-5H3,(H,39,40)(H,41,42);/q-4;+4/b23-15-,24-11-,28-12-,29-14-,31-13-;/t20-;/m1./s1 |
InChI Key |
FHUDUDXQVBEXIJ-VAASEELXSA-N |
Isomeric SMILES |
CC1=C2/C=C\3/C(=C\O)/C(=C([N-]3)/C=C\4/C(=C(/C(=C/C5=C(C(=C([N-]5)/C=C(/[C@@H]1C=C)\[N-]2)C)CCC(=O)O)/[N-]4)CCC(=O)O)C)C.[Fe+4] |
Canonical SMILES |
CC1=C2C=C3C(=CO)C(=C([N-]3)C=C4C(=C(C(=CC5=C(C(=C([N-]5)C=C(C1C=C)[N-]2)C)CCC(=O)O)[N-]4)CCC(=O)O)C)C.[Fe+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1Z,4Z,8Z,9Z,14Z)-18-(2-carboxyethyl)-13-ethenyl-8-(hydroxymethylidene)-3,7,12,17-tetramethyl-13H-porphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+)](/img/structure/B10777829.png)
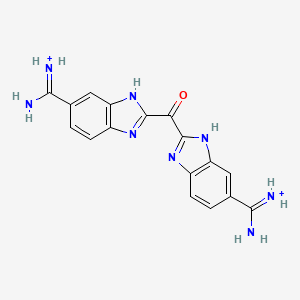
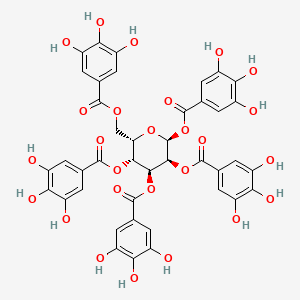
![[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate](/img/structure/B10777844.png)
![(2S,3S)-3-(4-hydroxyphenyl)-2-[4-[(2S)-2-pyrrolidin-1-ylpropoxy]phenyl]-2,3-dihydro-1,4-benzoxathiin-6-ol](/img/structure/B10777853.png)
![Methyl (4R)-2-ethyl-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-4-{[2,3,6-trideoxy-3-(dimethylamino)-beta-D-ribo-hexopyranosyl]oxy}-1H,2H,3H,4H,6H,11H-tetracene-1-carboxylate](/img/structure/B10777859.png)
![2-(6-Aminopurin-9-yl)-5-[[hydroxy(sulfanyl)phosphinothioyl]oxymethyl]oxolane-3,4-diol](/img/structure/B10777867.png)
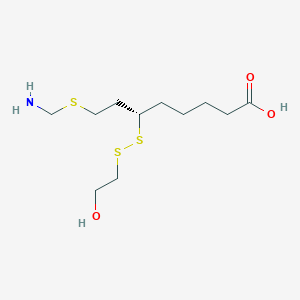


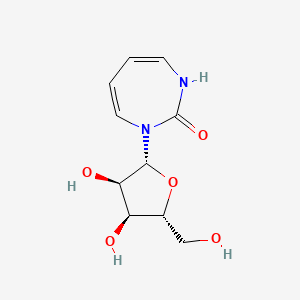
![(2R,3S,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10777894.png)
![Adenylate-3'-phosphate-[[2'-deoxy-uridine-5'-phosphate]-3'-phosphate]](/img/structure/B10777898.png)
